

(2,6-Difluorophenyl)thiourea CAS number 59772-31-5 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2,6-Difluorophenyl)thiourea

Cat. No.: B1597958

[Get Quote](#)

An In-depth Technical Guide to **(2,6-Difluorophenyl)thiourea** (CAS 59772-31-5) for Advanced Research and Development

Foreword

Prepared for researchers, medicinal chemists, and drug development scientists, this document provides a comprehensive technical overview of **(2,6-Difluorophenyl)thiourea**. As a fluorinated aromatic thiourea, this compound represents a key building block and a pharmacophore of significant interest in contemporary medicinal chemistry. Its unique electronic properties, conferred by the difluorophenyl moiety, make it a compelling candidate for investigation in various therapeutic areas. This guide moves beyond a simple recitation of data, offering insights into its synthesis, reactivity, biological potential, and safe handling, grounded in authoritative sources.

Core Chemical Identity and Physicochemical Properties

(2,6-Difluorophenyl)thiourea, registered under CAS number 59772-31-5, is a solid organic compound distinguished by a thiourea core functional group attached to a 2,6-difluorinated phenyl ring.^{[1][2][3]} The strategic placement of two highly electronegative fluorine atoms ortho to the point of attachment has profound implications for the molecule's conformation, electronic distribution, and metabolic stability, making it a valuable scaffold in drug design.

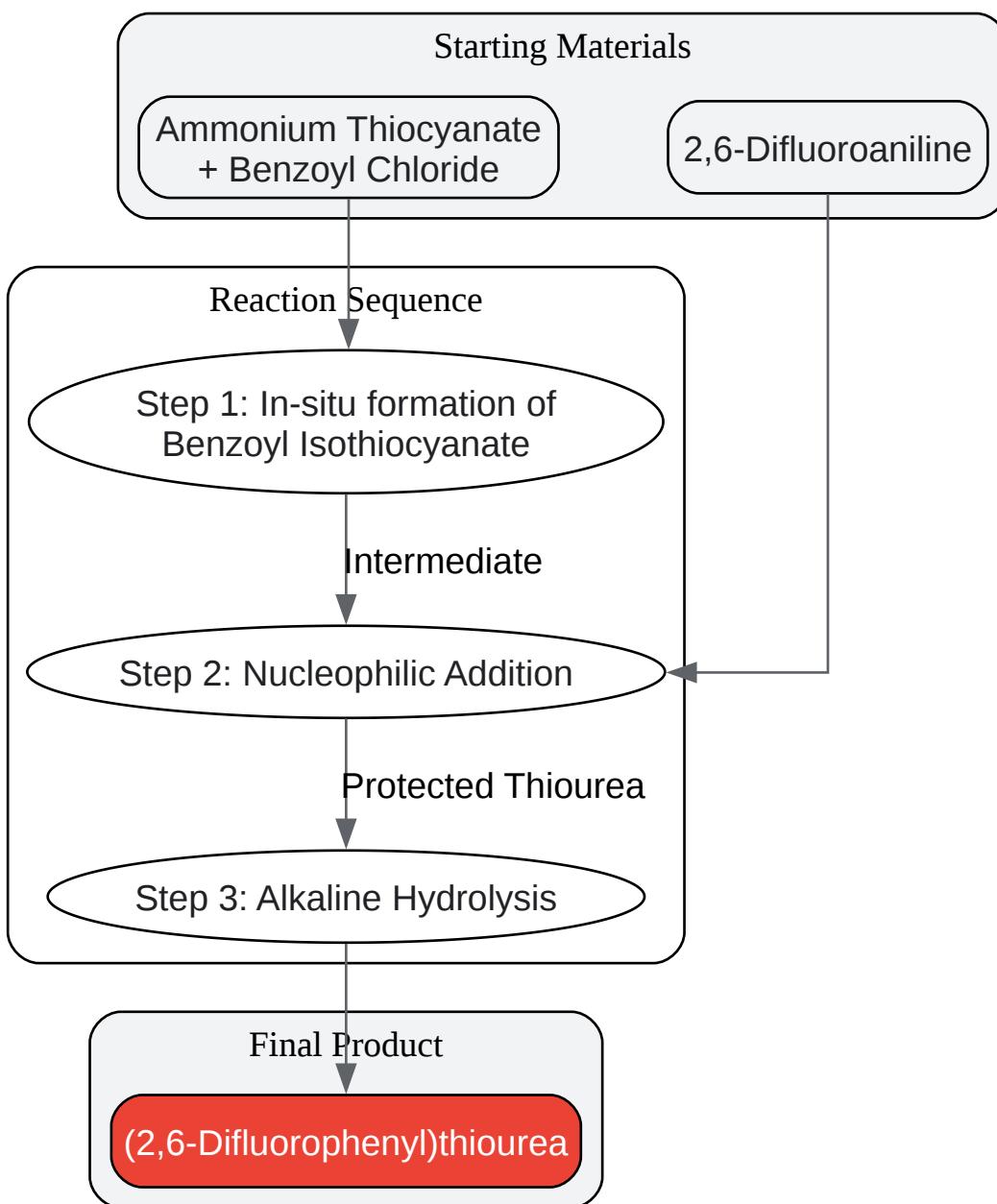
Structural and Molecular Data

The fundamental characteristics of **(2,6-Difluorophenyl)thiourea** are summarized below.

Property	Value	Source(s)
CAS Number	59772-31-5	[1] [2] [3]
Molecular Formula	C ₇ H ₆ F ₂ N ₂ S	[2] [3]
Molecular Weight	188.20 g/mol	[1] [2] [3]
Linear Formula	F ₂ C ₆ H ₃ NHCSNH ₂	[1]
Physical Form	Solid / Powder	[1] [4]
Purity	Typically ≥97%	[1] [2]
InChI	1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H, (H3,10,11,12)	[1] [4]
InChI Key	AWPKXPUZILRUDJ-UHFFFAOYSA-N	[1] [4]
SMILES	NC(=S)Nc1c(F)cccc1F	[1]
TPSA	38.05 Å ²	[2]
LogP	1.6203	[2]

Synthesis and Structural Elucidation

While specific, detailed synthetic procedures for **(2,6-Difluorophenyl)thiourea** are proprietary or found within patent literature, its structure allows for a logical deduction of its synthesis based on established organic chemistry principles for thiourea derivatives.[\[5\]](#)[\[6\]](#)


General Synthesis Protocol

The most direct and common method for synthesizing N-aryl thioureas involves the reaction of an aromatic amine with a source of thiocarbonyl. A highly plausible route is the reaction of 2,6-difluoroaniline with an isothiocyanate precursor.

Step-by-Step Methodology:

- Precursor Preparation: The synthesis begins with the activation of a thiocyanate salt (e.g., ammonium or potassium thiocyanate) with an acyl chloride (like benzoyl chloride) to form an in-situ acyl isothiocyanate.
- Nucleophilic Addition: 2,6-difluoroaniline, dissolved in a suitable aprotic solvent (e.g., acetone or acetonitrile), is added to the reaction mixture. The primary amine of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.
- Intermediate Formation: This addition forms an **N-benzoyl-N'-(2,6-difluorophenyl)thiourea** intermediate.
- Hydrolysis: The intermediate is then subjected to mild alkaline hydrolysis (e.g., using aqueous sodium hydroxide) to cleave the benzoyl protecting group, yielding the final product, **(2,6-Difluorophenyl)thiourea**.
- Purification: The crude product is isolated by filtration and purified, typically through recrystallization from a solvent system like ethanol/water, to achieve high purity.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for **(2,6-Difluorophenyl)thiourea**.

Spectroscopic Characterization

Confirmation of the molecular structure would be achieved through standard spectroscopic methods. While specific data is not publicly available, the expected spectral features include:

- $^1\text{H-NMR}$: Signals corresponding to the aromatic protons on the difluorophenyl ring and distinct, exchangeable peaks for the -NH and -NH₂ protons of the thiourea moiety.
- $^{13}\text{C-NMR}$: A characteristic signal for the thiocarbonyl (C=S) carbon, typically found downfield, along with signals for the aromatic carbons, showing splitting patterns due to fluorine coupling.
- $^{19}\text{F-NMR}$: A singlet or multiplet corresponding to the two equivalent fluorine atoms on the phenyl ring.
- FT-IR: Characteristic absorption bands for N-H stretching (around 3200-3400 cm^{-1}), C=S stretching (around 1300-1400 cm^{-1}), and C-F stretching.
- Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of 188.20.

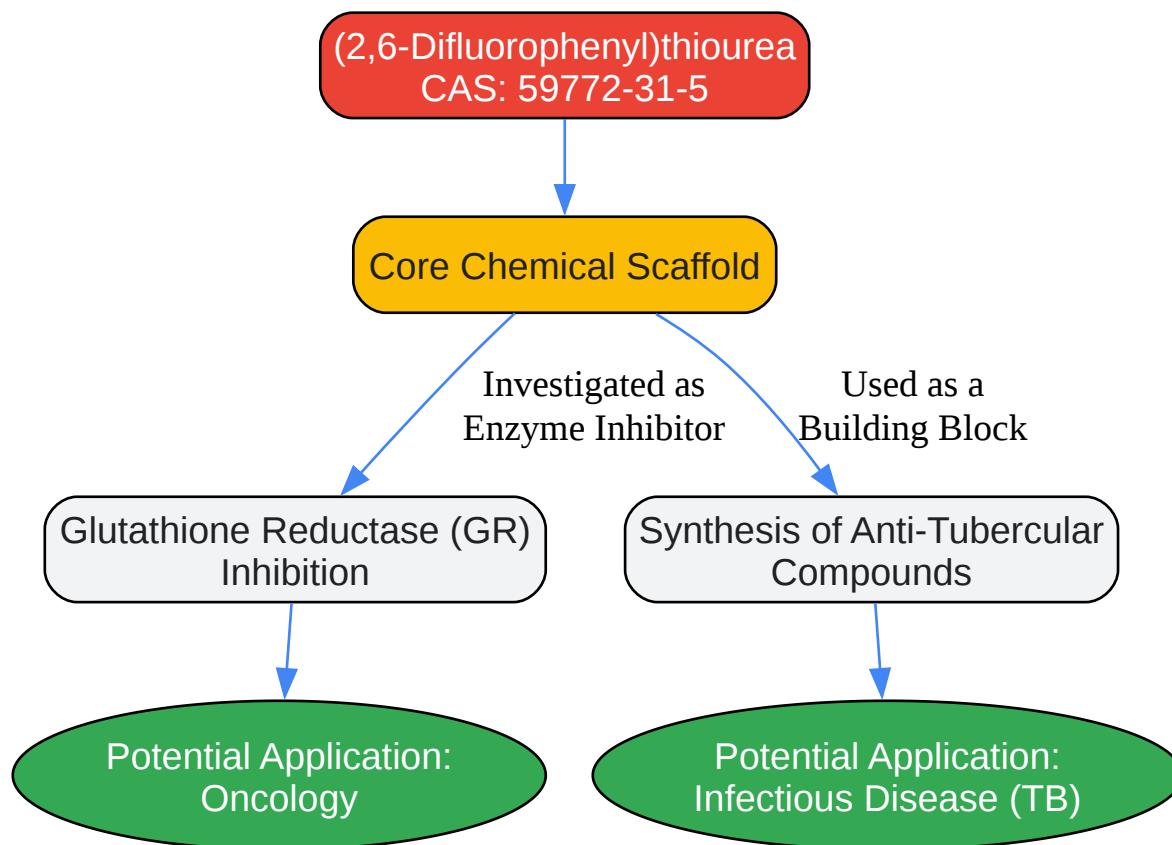
Chemical Reactivity and Mechanistic Considerations

The thiourea functional group is the center of the molecule's reactivity. It exhibits thione-thiol tautomerism, although the thione form is generally more stable.^[7] This equilibrium is crucial as the thiol tautomer can participate in reactions typical of thiols, such as alkylation at the sulfur atom.

[Click to download full resolution via product page](#)

Caption: Thione-thiol tautomerism in thiourea derivatives.

The nucleophilic nature of the nitrogen and sulfur atoms makes **(2,6-Difluorophenyl)thiourea** an excellent precursor for synthesizing various heterocyclic systems, which are prevalent scaffolds in many approved drugs.


Applications in Drug Discovery and Development

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[\[7\]](#)[\[8\]](#)[\[9\]](#) The inclusion of fluorine atoms, as in this compound, often enhances metabolic stability and binding affinity.

Potential Therapeutic Areas

- **Antitubercular Agents:** **(2,6-Difluorophenyl)thiourea** has been specifically identified as a building block used in the preparation of anti-tubercular agents.[\[10\]](#) This suggests its potential as a scaffold for developing new drugs to combat *Mycobacterium tuberculosis*.[\[11\]](#)
- **Enzyme Inhibition and Oncology:** A molecular docking study has investigated the binding of **1-(2,6-difluorophenyl)thiourea** within the active site of Glutathione Reductase (GR).[\[11\]](#) GR is a critical enzyme in maintaining cellular redox balance, and its inhibition is a validated strategy in cancer therapy, as many cancer cells exhibit high levels of oxidative stress. The study suggests that this compound could serve as a lead for developing novel GR inhibitors.[\[11\]](#)
- **General Kinase Inhibition:** The broader class of difluorophenyl-substituted compounds are of significant interest in medicinal chemistry as potential kinase inhibitors, where they can probe ATP-binding sites.[\[12\]](#)

Logic Diagram of Therapeutic Potential

[Click to download full resolution via product page](#)

Caption: Potential drug discovery applications of (2,6-Difluorophenyl)thiourea.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling (2,6-Difluorophenyl)thiourea. The compound is classified as acutely toxic if swallowed.

Hazard Identification and Classification

Hazard Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1]
Hazard Statement	H302: Harmful if swallowed	[1]
Hazard Class	Acute Toxicity 4 (Oral)	[1]
Storage Class	11 (Combustible Solids)	[1]
WGK (Germany)	WGK 3 (highly hazardous for water)	[1]

Recommended Handling and Storage

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. Use a dust mask (type N95 or equivalent) to avoid inhalation.[\[1\]](#)[\[13\]](#)
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[\[13\]](#)
- Handling Practices: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[\[13\]](#) Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[\[13\]](#)
- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[13\]](#)[\[14\]](#) Store locked up.[\[13\]](#)
- First Aid Measures:
 - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[\[13\]](#)
 - If on Skin: Wash with plenty of soap and water.[\[13\]](#)
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[13\]](#)

- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2,6-二氟苯基)硫脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. (2,6-Difluorophenyl)thiourea | CymitQuimica [cymitquimica.com]
- 5. mjas.analisis.com.my [mjas.analisis.com.my]
- 6. Thiourea synthesis by thioacetylation [organic-chemistry.org]
- 7. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 11. researchgate.net [researchgate.net]
- 12. (2,4-Difluorophenyl)thiourea | Research Chemical [benchchem.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. 59772-31-5|1-(2,6-Difluorophenyl)thiourea|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [(2,6-Difluorophenyl)thiourea CAS number 59772-31-5 properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1597958#2-6-difluorophenyl-thiourea-cas-number-59772-31-5-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com